

# <sup>1</sup>H NMR Spectral Data of Diethyl Mesoxalate

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## Compound of Interest

Compound Name: 1,3-Diethyl 2-oxopropanedioate

Cat. No.: B1194521

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The <sup>1</sup>H NMR spectrum of diethyl mesoxalate is characterized by two distinct signals corresponding to the two non-equivalent proton environments in the molecule. These signals, a quartet and a triplet, are indicative of the ethyl groups.

Signal Assignment	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz	Integration
Methylene Protons (-OCH <sub>2</sub> CH <sub>3</sub> )	4.417[1]	Quartet	7.1	4H
Methyl Protons (-OCH <sub>2</sub> CH <sub>3</sub> )	1.396[1]	Triplet	7.1	6H

## Experimental Protocol

This section outlines the methodology for acquiring the <sup>1</sup>H NMR spectrum of diethyl mesoxalate.

### 2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 10-20 mg of pure diethyl mesoxalate into a clean, dry vial.[2][3]

- **Solvent Selection:** Use deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent.  $\text{CDCl}_3$  is a common choice for nonpolar organic compounds and its residual proton signal at  $\sim 7.26$  ppm typically does not interfere with the signals of diethyl mesoxalate.<sup>[2][4]</sup>
- **Dissolution:** Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  to the vial containing the diethyl mesoxalate.<sup>[2][5]</sup> Gently swirl or vortex the vial to ensure the sample is completely dissolved, resulting in a clear, homogeneous solution.<sup>[2]</sup>
- **Transfer to NMR Tube:** Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.<sup>[6][7]</sup> Ensure the sample height in the tube is between 4-5 cm.<sup>[5]</sup>
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation and contamination.

## 2.2. NMR Spectrometer Setup and Data Acquisition

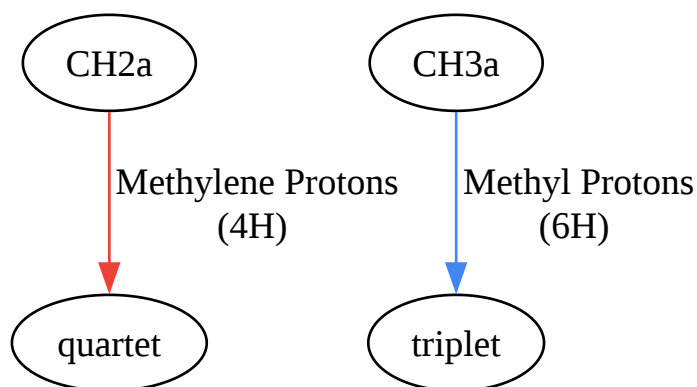
- **Instrumentation:** A standard 300 MHz or higher field NMR spectrometer is suitable for acquiring a high-resolution spectrum.
- **Insertion and Locking:** Carefully insert the NMR tube into the spectrometer's probe. The instrument will then "lock" onto the deuterium signal of the  $\text{CDCl}_3$  to stabilize the magnetic field.
- **Shimming:** Perform manual or automatic shimming of the magnetic field to optimize its homogeneity and achieve sharp, well-resolved peaks.
- **Acquisition Parameters:**
  - **Nucleus:**  $^1\text{H}$
  - **Pulse Program:** A standard single-pulse experiment (e.g., 'zg') is sufficient.
  - **Number of Scans:** Typically 8 to 16 scans are adequate for a sample of this concentration.
  - **Spectral Width:** A spectral width of approximately 12-15 ppm is appropriate.
  - **Relaxation Delay:** A relaxation delay of 1-2 seconds is recommended.

- Data Acquisition: Initiate the data acquisition.

### 2.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum using the residual solvent peak of CDCl<sub>3</sub> at 7.26 ppm.
- Integration: Integrate the area under each signal to determine the relative ratio of protons.
- Peak Picking: Identify the chemical shift of each peak.

## Visualization of Diethyl Mesoxalate <sup>1</sup>H NMR Signaling



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